molecular formula C25H48BrNO3 B12964564 N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide

N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide

Cat. No.: B12964564
M. Wt: 490.6 g/mol
InChI Key: QJANRYGXRLDSSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[221]heptan-2-yl)oxy)ethyl)ethanaminium bromide is a complex organic compound with a unique structure that combines a quaternary ammonium group with a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide typically involves multiple steps:

    Formation of the bicyclic intermediate: The bicyclic structure, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is synthesized through a Diels-Alder reaction followed by reduction.

    Etherification: The hydroxyl group of the bicyclic intermediate is converted to an ether using a suitable alkylating agent.

    Quaternization: The etherified intermediate is then reacted with N,N-dimethyl-2-chloroethylamine to introduce the quaternary ammonium group.

    Bromination: Finally, the compound is treated with hydrobromic acid to form the bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide can undergo various chemical reactions, including:

    Substitution reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The ester and ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a phase transfer catalyst due to its quaternary ammonium group, facilitating reactions between aqueous and organic phases.

Biology

In biological research, it may serve as a model compound for studying the interactions of quaternary ammonium compounds with biological membranes.

Medicine

Potential medical applications include its use as an antimicrobial agent, given the known activity of quaternary ammonium compounds against bacteria and viruses.

Industry

In industry, it could be used in formulations for disinfectants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. Additionally, the bicyclic structure may enhance its binding affinity to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(octyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide
  • N,N-Dimethyl-2-(decyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide

Uniqueness

The uniqueness of N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide lies in its specific alkyl chain length and the presence of the bicyclic structure, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C25H48BrNO3

Molecular Weight

490.6 g/mol

IUPAC Name

dimethyl-(2-nonoxy-2-oxoethyl)-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium;bromide

InChI

InChI=1S/C25H48NO3.BrH/c1-7-8-9-10-11-12-13-17-29-23(27)20-26(5,6)16-18-28-22-19-21-14-15-25(22,4)24(21,2)3;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1

InChI Key

QJANRYGXRLDSSM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)C[N+](C)(C)CCOC1CC2CCC1(C2(C)C)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.